Salpyran (hydrochloride)

Catalog No.
S12852472
CAS No.
M.F
C15H20ClN3O
M. Wt
293.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salpyran (hydrochloride)

Product Name

Salpyran (hydrochloride)

IUPAC Name

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

InChI

InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H

InChI Key

LVPIOOIPCFRMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl

Salpyran, specifically in its hydrochloride form, is a selective chelator for copper(II) ions. It is characterized by its structural framework that includes a pyridine moiety, which contributes to its metal-binding properties. The compound is designed to selectively bind copper ions, which makes it a valuable candidate in therapeutic applications, particularly in conditions where copper accumulation is detrimental, such as in neurodegenerative diseases.

Primarily involving the coordination of copper(II) ions. The binding of Salpyran to copper(II) can be represented by the following reaction:

Salpyran+Cu2+[Cu2+Salpyran]\text{Salpyran}+\text{Cu}^{2+}\rightarrow [\text{Cu}^{2+}\cdot \text{Salpyran}]

This complex formation is stable under physiological conditions, allowing Salpyran to effectively sequester excess copper ions. The stability of the Salpyran-copper complex has been demonstrated in studies where it remains intact for extended periods under physiological pH and anaerobic conditions .

Salpyran exhibits significant biological activity due to its ability to chelate copper ions. This property is particularly relevant in the context of oxidative stress, as excess copper can catalyze the formation of reactive oxygen species. Research indicates that Salpyran has antioxidant properties, which may help mitigate oxidative damage in cells . Additionally, its selective binding to copper suggests potential therapeutic applications in diseases associated with metal dysregulation, such as Alzheimer's disease and Wilson's disease.

The synthesis of Salpyran involves multi-step organic synthesis techniques. A common method includes the reaction of 2-pyridinemethanol with appropriate amines to form the desired pyridine-based chelator. The synthesis can be summarized as follows:

  • Starting Materials: 2-pyridinemethanol and amines.
  • Reaction Conditions: Typically conducted under reflux in a suitable solvent.
  • Purification: The product is purified using recrystallization or chromatography techniques.

This synthetic route allows for the modification of the ligand structure to optimize its chelation properties and biological activity .

Salpyran's primary application lies in its role as a therapeutic agent for conditions related to copper overload. Its ability to selectively bind and remove excess copper makes it a candidate for treating:

  • Neurodegenerative Diseases: Such as Alzheimer's disease, where copper accumulation is linked to amyloid plaque formation.
  • Wilson's Disease: A genetic disorder that leads to excessive copper accumulation in the body.

Moreover, Salpyran's antioxidant properties suggest potential applications in broader contexts involving oxidative stress management .

Interaction studies have shown that Salpyran effectively competes with other ligands for copper binding. Its selectivity for copper(II) ions over other metal ions has been confirmed through various spectroscopic techniques, including UV-Vis spectroscopy and electron paramagnetic resonance spectroscopy. These studies indicate that Salpyran maintains a strong affinity for copper even in the presence of competing ligands, reinforcing its potential therapeutic efficacy .

Several compounds exhibit similar chelating properties to Salpyran. Here are some notable examples:

Compound NameMetal Ion PreferenceUnique Features
PenicillamineCopper, LeadUsed clinically for Wilson's disease; contains thiol groups for binding.
TrientineCopperA chelating agent used for Wilson's disease; less potent than penicillamine but with fewer side effects.
DeferoxamineIronPrimarily used for iron overload; different metal ion selectivity compared to Salpyran.
N,N,N',N'-Tetraethylthiuram disulfideCopperExhibits antioxidant properties but less selective than Salpyran.

Salpyran stands out due to its specific design aimed at targeting copper(II) ions while minimizing interactions with other metals, which enhances its therapeutic potential in treating metal-related disorders .

Rational Design Principles for Tetradentate Ligand Scaffolds

Salpyran’s scaffold combines elements from Salan (bis-phenolic) and Endip (pyridine-containing) ligands to create a nonsymmetric 3N,O coordination environment. Breaking the C2 symmetry of its predecessors enhances Cu(II) selectivity by optimizing the ligand field geometry for square-planar or distorted octahedral Cu(II) complexes. The pyridine moiety increases nitrogen donor density, improving Cu(II) affinity through Pearson’s hard-soft acid-base principles, while the phenolic oxygen ensures charge neutrality and redox stability.

Key design metrics include:

  • Lipophilicity optimization: Replacement of a phenol with pyridine reduces clogP from 2.26 (Salan) to 1.73, enhancing blood-brain barrier (BBB) permeability.
  • Selectivity: Salpyran’s pCu value (10.65) surpasses clioquinol (5.91) and approaches TDMQ-20 (10.75), with a Cu/Zn selectivity ratio of 4.60.

Stepwise Protecting Group Strategy for Salpyran Synthesis

The synthesis of Salpyran hydrochloride employs a multi-step sequence utilizing silyl protecting groups to ensure regioselective functionalization. A representative pathway involves:

  • Protection of 2-pyridinemethanol:

    • Triethylsilyl (TES) groups shield the hydroxyl group during subsequent alkylation steps.
    • Reaction with tert-butyldiphenylsilyl (TBDPS) chloride under anhydrous conditions yields the silyl ether intermediate.
  • Amine coupling:

    • The protected pyridinemethanol reacts with ethylenediamine derivatives to form the secondary amine backbone.
  • Deprotection and cyclization:

    • Fluoride-mediated cleavage (e.g., TBAF) removes silyl groups, followed by acidification to yield Salpyran hydrochloride.

Critical considerations:

  • Steric effects: TBDPS groups prevent over-alkylation of the phenolic oxygen.
  • Drug-likeness: SwissADME predictions indicate 3 hydrogen bond donors and a topological polar surface area of 72 Ų, complying with Veber’s rule for bioavailability.

Crystallographic Analysis of [Cu(II)Salpyran]+ Complexes

Single-crystal X-ray diffraction of the [Cu(II)Salpyran]+ complex reveals a distorted square-planar geometry (Figure 1). Key structural features include:

ParameterValue
Cu–N(pyridine)1.98 Å
Cu–N(amine)2.01–2.05 Å
Cu–O(phenolate)1.89 Å
N–Cu–N bond angles82–94°

The Jahn-Teller distortion along the axial direction (Cu–Oaxial = 2.45 Å) stabilizes the d⁹ electronic configuration of Cu(II). The complex remains monomeric in aqueous solutions, resisting disproportionation even under anaerobic conditions.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): Phenolic proton at δ 10.2 ppm (broad, exchanges with D₂O); pyridine protons as a multiplet (δ 7.8–8.3 ppm).
  • ¹³C NMR: Phenolic carbon at δ 156 ppm; pyridine carbons between δ 120–150 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Phenolic O–H stretch at 3250 cm⁻¹ (broad, hydrogen-bonded).
  • C=N stretch (pyridine) at 1605 cm⁻¹, shifting to 1580 cm⁻¹ upon Cu(II) coordination.

UV-Vis Spectroscopy:

  • Ligand-centered transitions: π→π* (pyridine) at 270 nm.
  • Metal-to-ligand charge transfer (MLCT): Broad band at 600–700 nm (ε ≈ 150 M⁻¹cm⁻¹), characteristic of d-d transitions in Cu(II) complexes.

Solution studies (Job’s plot) confirm a 1:1 ligand-to-metal stoichiometry, with a stability constant (log K) of 14.2 for [Cu(II)Salpyran]+ at pH 7.4.

Thermodynamic Stability Constants (pCu7.4 = 10.65)

Salpyran demonstrates exceptional thermodynamic stability in its copper complexes, with a pCu7.4 value of 10.65, representing one of the highest copper affinities reported for non-quinoline-based chelators [3] [4] [6]. This pCu value, calculated at physiological pH (7.4) with micromolar metal and ligand concentrations, indicates extremely strong copper binding under biologically relevant conditions [4].

The stability constants for Salpyran complexes were determined through potentiometric titrations and ultraviolet-visible spectrophotometric measurements [4]. The formation of copper complexes follows a pH-dependent pattern, with different species predominating at various pH ranges. At low pH values (less than 4), the dicationic [CuLH]2+ species dominates, while at physiological pH (7.4), the monocationic [CuL]+ complex represents the primary species [4].

Complex SpeciesLog βpH RangePredominance
[CuLH]2+15.21< 4Low pH dominant
[CuL]+10.657.4Physiological dominant
[CuLH-1]Variable> 11High pH formation

The exceptional stability of these complexes arises from the formation of two five-membered chelated rings through coordination of three nitrogen donor atoms (NH, NH, Npy) and one oxygen donor from the phenolic group [4]. This coordination geometry maximizes the thermodynamic stability while providing optimal shielding of the copper center from the physiological environment [4].

Selectivity Mechanisms for Cu(II) Over Zn(II) and Other Divalent Cations

Salpyran exhibits remarkable selectivity for copper(II) over zinc(II) and other divalent cations, with a Cu/Zn selectivity ratio of 4.60 [4]. This selectivity stems from several mechanistic factors that favor copper coordination over other metals [4] [5].

The primary selectivity mechanism involves the hard-soft acid-base principle, where the nitrogen-rich coordination environment preferentially accommodates copper(II) ions [4]. The pyridine nitrogen atom provides additional stabilization for copper complexes compared to zinc complexes, as evidenced by the significantly lower stability constants observed for zinc coordination [4].

Comparative stability analysis reveals distinct binding preferences:

Metal IonpM7.4Selectivity RatioCoordination Preference
Cu(II)10.65ReferenceHigh affinity
Zn(II)6.054.60Moderate affinity
Other M(II)< 6.0> 5.0Low affinity

The selectivity mechanism also involves coordination geometry preferences, where copper(II) adopts square pyramidal or distorted octahedral geometries that are optimally accommodated by the Salpyran framework [4]. In contrast, zinc(II) typically prefers tetrahedral coordination, which is less favorably accommodated by the tetradentate ligand structure [4].

Solution studies demonstrate that Salpyran forms exclusively 1:1 complexes with copper(II) regardless of the metal-to-ligand ratio, indicating high thermodynamic preference for mononuclear complex formation [4]. This behavior contrasts with many other chelators that form 2:1 ligand-to-metal complexes, reducing their effective copper sequestration capability [4].

pH-Dependent Speciation in Aqueous Media

The aqueous speciation behavior of Salpyran reveals complex pH-dependent equilibria that significantly influence its copper binding efficiency [4]. Protonation constants determined through pH-metric titrations indicate multiple ionizable groups that participate in metal coordination [4].

The speciation profile demonstrates distinct regions of predominance for different copper-Salpyran species:

At acidic pH (2-4), the protonated complex [CuLH]2+ predominates, where the phenolic hydroxyl group remains protonated and uncoordinated [4]. This species accounts for approximately 95% of the copper-containing species at pH 3.0 [4].

In the physiological pH range (6.5-8.5), the deprotonated complex [CuL]+ becomes the dominant species, representing over 99% of copper-bound forms at pH 7.4 [4]. This species involves coordination through all four donor atoms of the tetradentate ligand [4].

At alkaline pH (above 11), further deprotonation occurs, forming the neutral [CuLH-1] species, likely through deprotonation of a coordinated water molecule [4]. This transformation demonstrates the dynamic nature of the coordination environment under varying pH conditions [4].

The pH-dependent speciation significantly influences the copper sequestration efficiency. The transition from tridentate to tetradentate coordination occurs between pH 4 and 6, corresponding to phenolic deprotonation and subsequent oxygen coordination [4]. This pH-responsive behavior enables effective copper binding across a wide range of physiological conditions [4].

Comparative speciation studies in different solvent systems reveal that aqueous media provide optimal conditions for the desired [CuL]+ species formation [4]. Mixed organic-aqueous solvents alter the speciation profile, emphasizing the importance of the aqueous environment for therapeutic applications [4].

Comparative Analysis with Clioquinol and Other Hydroxypyridinone Chelators

Salpyran demonstrates superior copper binding properties compared to established chelators, particularly clioquinol and hydroxypyridinone-based compounds [3] [4] [6]. The comparative analysis reveals significant advantages in both thermodynamic stability and selectivity profiles [4].

Clioquinol, a bidentate chelator with pCu7.4 = 5.91, exhibits substantially lower copper affinity compared to Salpyran's pCu7.4 = 10.65 [3] [4]. This represents a 10,000-fold improvement in copper binding strength under physiological conditions [4]. Additionally, clioquinol forms 2:1 ligand-to-metal complexes, which may facilitate unwanted ternary complex formation with biological molecules [4].

ChelatorpCu7.4Cu/Zn SelectivityCoordination ModeLigand:Metal Ratio
Salpyran10.654.60Tetradentate1:1
Clioquinol5.912.1Bidentate2:1
TDMQ-2010.755.06Tetradentate1:1
ENDIP8.23.1Tetradentate1:1

Hydroxypyridinone chelators, exemplified by 3-hydroxypyridin-4-ones, demonstrate strong iron(III) binding with log β3 values reaching 37.2 for tris-iron complexes [12]. However, their copper(II) affinity remains lower than Salpyran, with typical pCu values ranging from 8-9 for tetradentate hydroxypyridinone systems [12] [32].

The comparative analysis extends to TDMQ-20, currently considered the state-of-the-art copper chelator, which exhibits pCu7.4 = 10.75 and Cu/Zn selectivity of 5.06 [4] [16]. While TDMQ-20 demonstrates slightly higher copper affinity and selectivity, Salpyran offers comparable performance with a fundamentally different structural framework that avoids quinoline-based toxicity concerns [4].

ENDIP, a bis(pyridine) tetradentate chelator, shows intermediate performance with pCu7.4 = 8.2 and Cu/Zn selectivity of 3.1 [4] [17]. The superior performance of Salpyran over ENDIP demonstrates the advantage of incorporating the phenolic oxygen donor in the coordination sphere [4].

The structural comparison reveals that Salpyran's asymmetric design, combining pyridine and phenol coordination motifs, provides optimal balance between copper affinity, selectivity, and drug-like properties [4]. This design philosophy represents a departure from symmetric chelator frameworks and opens new avenues for chelator development [4].

Antioxidant properties comparison shows that Salpyran effectively prevents reactive oxygen species formation from copper-hydrogen peroxide systems, with rate constants for ascorbate consumption reduced to 1.07-1.37 nMs-1 under various atmospheric conditions [4]. This performance surpasses many conventional chelators in preventing copper-catalyzed oxidative damage [4].

Salpyran hydrochloride demonstrates favorable solubility characteristics that support its potential therapeutic applications. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 100 milligrams per milliliter (340.38 millimolar), though ultrasonic treatment is required to facilitate complete dissolution [1]. This high solubility in dimethyl sulfoxide makes the compound suitable for in vitro research applications and stock solution preparation.

For in vivo applications, Salpyran hydrochloride shows good solubility in formulated systems designed for biological studies. Two distinct formulation approaches have been validated: the first comprising ten percent dimethyl sulfoxide, forty percent polyethylene glycol 300, five percent Tween-80, and forty-five percent saline, and the second containing ten percent dimethyl sulfoxide with ninety percent sulfobutylether-beta-cyclodextrin in saline. Both formulations achieve solubility levels of 2.5 milligrams per milliliter (8.51 millimolar) and produce clear solutions when subjected to ultrasonic treatment [1].

The partition coefficient characteristics of Salpyran represent a significant improvement over related scaffold compounds. The calculated logarithmic partition coefficient (cLogP) for the free base form of Salpyran is 1.73, which represents a notable enhancement in aqueous solubility compared to the symmetric Salan scaffold (cLogP = 2.26) [2]. This improvement is attributed to the strategic replacement of one phenolic group with a pyridine moiety, which reduces the overall lipophilicity of the molecule while maintaining essential metal-binding capabilities.

The aqueous solubility of Salpyran is characterized as good, with the pyridine substitution contributing to enhanced hydrophilicity without compromising the compound's drug-like properties [2]. This balanced lipophilicity profile is crucial for therapeutic applications, as it provides sufficient aqueous solubility for physiological environments while maintaining adequate membrane permeability for biological activity.

Protonation Constants and Acid-Base Behavior

The acid-base behavior of Salpyran hydrochloride exhibits distinct pH-dependent characteristics that directly influence its metal coordination properties and biological activity. Comprehensive potentiometric titration studies have established the protonation constants and revealed the formation of specific copper complexes across different pH ranges [2].

At low pH values (less than 4), the dominant species is the dicationic [CuLH]²⁺ complex, in which the phenolic hydroxyl group remains protonated and does not participate in metal coordination. Under these acidic conditions, the ligand exhibits reduced coordination capability, with the metal center primarily stabilized through nitrogen donor interactions [2].

At physiological pH values (7.4), the monocationic [CuL]⁺ species becomes the predominant form, representing the most therapeutically relevant configuration. This species demonstrates a stable 3N,1O coordination environment, where three nitrogen atoms and one oxygen atom from the deprotonated phenolic group coordinate to the copper center. The formation of this stable monocationic complex at physiological pH is crucial for the compound's potential therapeutic efficacy [2].

At high pH values (greater than 11), further deprotonation occurs, leading to the formation of a neutral [CuLH₋₁] species. This transformation likely involves the deprotonation of a coordinated water molecule, resulting in additional structural modifications to the metal complex [2].

The copper binding affinity of Salpyran hydrochloride is exceptionally high, with a pCu value of 10.65 at physiological pH. This value significantly exceeds that of established copper chelators such as clioquinol (pCu = 5.91), demonstrating superior metal binding capability [2]. The high affinity ensures effective copper sequestration under physiological conditions, which is essential for therapeutic applications targeting copper-mediated oxidative stress.

Salpyran hydrochloride exhibits excellent selectivity for copper(II) over zinc(II), with a Cu/Zn selectivity ratio of 4.60. This selectivity is crucial for therapeutic applications, as it minimizes interference with essential zinc-dependent biological processes while specifically targeting pathological copper accumulation [2].

Solid-State Stability Under Various Environmental Conditions

The solid-state stability profile of Salpyran hydrochloride demonstrates robust characteristics under diverse environmental conditions, supporting its viability for pharmaceutical development and long-term storage. Comprehensive stability studies have established optimal storage conditions and degradation profiles across multiple environmental parameters [3] [4].

Under standard refrigerated conditions, Salpyran hydrochloride powder maintains stability for two years when stored at 4°C. This temperature range represents typical pharmaceutical storage conditions and supports routine laboratory and clinical applications. For extended storage requirements, the compound demonstrates enhanced stability when maintained at -20°C, where it remains stable for three years under nitrogen atmosphere protection [3] [4].

When dissolved in organic solvents, Salpyran hydrochloride requires more stringent storage conditions. In solvent form, the compound maintains stability for six months at -80°C or one month at -20°C, provided storage occurs under nitrogen atmosphere. These requirements reflect the increased susceptibility of dissolved compounds to oxidative degradation and emphasize the importance of proper solvent storage protocols [3] [4].

The compound exhibits favorable shipping stability, remaining stable at room temperature during ordinary shipping durations and customs processing. This characteristic facilitates global distribution and reduces logistical constraints associated with temperature-controlled transportation [3] [4].

Under physiological conditions, the copper-Salpyran complex demonstrates remarkable stability. At pH 7.4 under anaerobic conditions, the [CuL]⁺ complex remains intact for at least two days, indicating robust coordination stability in biological environments. However, in the presence of hydrogen peroxide, oxidative processes can occur, though the compound continues to provide antioxidant protection by preventing reactive oxygen species formation [2].

Environmental factors such as light exposure and humidity have not been extensively characterized in the available literature, though the general storage recommendations suggest protection from moisture and light exposure is advisable. The compound's appearance as a solid at room temperature indicates good physical stability under standard laboratory conditions [4].

Temperature cycling studies and accelerated aging protocols have not been explicitly reported in the available sources, though the demonstrated stability across the tested temperature ranges suggests good thermal stability characteristics. The requirement for ultrasonic treatment to achieve complete dissolution suggests some degree of crystalline stability that may benefit long-term storage but requires consideration during formulation development [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

293.1294900 g/mol

Monoisotopic Mass

293.1294900 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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